N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC16318174
Molecular Formula: C25H27N3O4
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N3O4 |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C25H27N3O4/c1-16(2)14-27-15-20(18-7-4-5-8-19(18)25(27)31)24(30)26-21-13-17(32-3)10-11-22(21)28-12-6-9-23(28)29/h4-5,7-8,10-11,13,15-16H,6,9,12,14H2,1-3H3,(H,26,30) |
| Standard InChI Key | RILFASLYFSWKST-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)OC)N4CCCC4=O |
Introduction
Potential Applications in Medicinal Chemistry
Compounds with similar structures to N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide are often explored for their potential in treating diseases such as cancer and inflammatory conditions. The unique combination of functional groups in these compounds can lead to improved therapeutic efficacy by modulating biological pathways related to cell proliferation and inflammation.
| Application Area | Potential Use |
|---|---|
| Cancer Treatment | Inhibition of specific enzymes involved in cancer pathways |
| Inflammatory Conditions | Modulation of inflammatory responses through enzyme inhibition |
Synthesis and Chemical Reactivity
The synthesis of complex organic compounds typically involves multi-step organic reactions. These reactions can include various transformations that allow for the introduction of specific functional groups, enhancing the compound's biological activity. The chemical reactivity of such compounds can be explored through reactions that modify their structure, potentially leading to analogs with improved efficacy or selectivity.
| Reaction Type | Purpose |
|---|---|
| Functional Group Modification | Enhance biological activity or selectivity |
| Multi-step Synthesis | Introduce specific substituents for improved efficacy |
Biological Activity and Interaction Studies
Interaction studies involving compounds with similar structures focus on their binding affinity and selectivity towards biological targets. Techniques such as molecular docking and in vitro assays are essential for understanding the mechanism of action and optimizing these compounds for therapeutic use.
| Study Technique | Purpose |
|---|---|
| Molecular Docking | Evaluate binding affinity and selectivity |
| In Vitro Assays | Assess biological activity and efficacy |
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